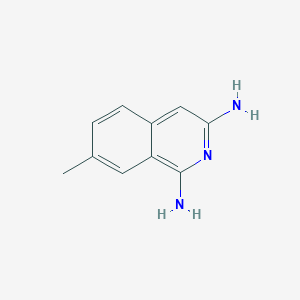
5-Heptyl-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Heptyl-1,3,4-oxadiazol-2-amine, also known as HDOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HDOA belongs to the class of oxadiazole derivatives, which have been widely studied for their biological activities.
Mechanism Of Action
The mechanism of action of 5-Heptyl-1,3,4-oxadiazol-2-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 5-Heptyl-1,3,4-oxadiazol-2-amine has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes. 5-Heptyl-1,3,4-oxadiazol-2-amine has also been found to inhibit the production of pro-inflammatory cytokines, which can contribute to its anti-inflammatory properties.
Biochemical And Physiological Effects
5-Heptyl-1,3,4-oxadiazol-2-amine has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 5-Heptyl-1,3,4-oxadiazol-2-amine can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 5-Heptyl-1,3,4-oxadiazol-2-amine has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-Heptyl-1,3,4-oxadiazol-2-amine is its broad-spectrum antimicrobial and antifungal activities, which make it a potential candidate for the development of new antibiotics and antifungal agents. However, one of the limitations of 5-Heptyl-1,3,4-oxadiazol-2-amine is its low solubility in water, which can make it difficult to use in certain applications.
Future Directions
There are several future directions for the study of 5-Heptyl-1,3,4-oxadiazol-2-amine. One potential direction is the development of new antibiotics and antifungal agents based on the structure of 5-Heptyl-1,3,4-oxadiazol-2-amine. Another potential direction is the study of the liquid crystal properties of 5-Heptyl-1,3,4-oxadiazol-2-amine for the development of new materials for electronic devices. Further studies are also needed to fully understand the mechanism of action of 5-Heptyl-1,3,4-oxadiazol-2-amine and its potential applications in various fields of science.
Conclusion:
In conclusion, 5-Heptyl-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 5-Heptyl-1,3,4-oxadiazol-2-amine involves the reaction of heptanal with hydrazine hydrate and carbon disulfide. 5-Heptyl-1,3,4-oxadiazol-2-amine has been extensively studied for its potential applications in medicine and materials science. 5-Heptyl-1,3,4-oxadiazol-2-amine has been found to exhibit antimicrobial, antifungal, and anti-inflammatory properties, making it a potential candidate for the development of new antibiotics, antifungal agents, and materials for electronic devices. Further studies are needed to fully understand the mechanism of action of 5-Heptyl-1,3,4-oxadiazol-2-amine and its potential applications in various fields of science.
Synthesis Methods
The synthesis of 5-Heptyl-1,3,4-oxadiazol-2-amine involves the reaction of heptanal with hydrazine hydrate and carbon disulfide. The reaction proceeds through a multistep process that involves the formation of intermediate compounds. The final product is obtained through purification and isolation techniques. The yield of 5-Heptyl-1,3,4-oxadiazol-2-amine is reported to be around 70%.
Scientific Research Applications
5-Heptyl-1,3,4-oxadiazol-2-amine has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 5-Heptyl-1,3,4-oxadiazol-2-amine is in the field of medicine. 5-Heptyl-1,3,4-oxadiazol-2-amine has been shown to exhibit antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents. 5-Heptyl-1,3,4-oxadiazol-2-amine has also been found to possess anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
In addition to its medical applications, 5-Heptyl-1,3,4-oxadiazol-2-amine has also been studied for its potential use in the field of materials science. 5-Heptyl-1,3,4-oxadiazol-2-amine has been found to exhibit liquid crystal properties, which can be useful in the development of new materials for electronic devices.
properties
CAS RN |
1617-92-1 |
|---|---|
Product Name |
5-Heptyl-1,3,4-oxadiazol-2-amine |
Molecular Formula |
C9H17N3O |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
5-heptyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C9H17N3O/c1-2-3-4-5-6-7-8-11-12-9(10)13-8/h2-7H2,1H3,(H2,10,12) |
InChI Key |
HVCJQPHATQRPMW-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=NN=C(O1)N |
Canonical SMILES |
CCCCCCCC1=NN=C(O1)N |
synonyms |
5-Heptyl-[1,3,4]oxadiazol-2-ylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







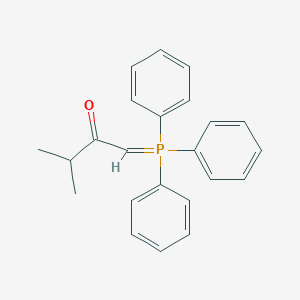
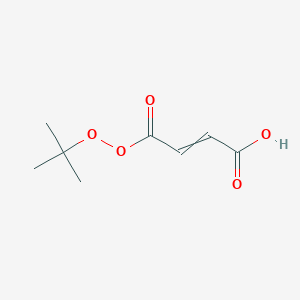
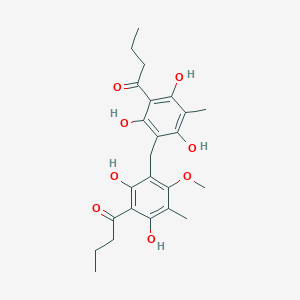



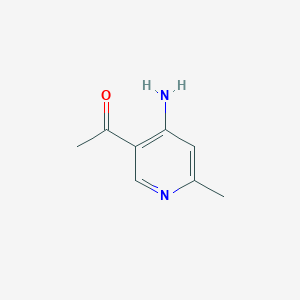

![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)
